5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 3-methoxybenzyloxy substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the 3-Methoxybenzyloxy Group: This step often involves the use of a Suzuki-Miyaura cross-coupling reaction, where a 3-methoxybenzyloxyboronic acid is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclo-condensation step and high-throughput screening for the cross-coupling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-(3-Hydroxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine.
Reduction: 5-(3-Methoxybenzyloxy)-1,2-dihydro-1h-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a 3-methoxybenzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-2-3-11(7-13)10-19-14-8-12-5-6-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
CUDDXBOGXFZVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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